molecular formula C10H16N2O4S B12709988 Mafenide propionate CAS No. 12001-72-8

Mafenide propionate

Cat. No.: B12709988
CAS No.: 12001-72-8
M. Wt: 260.31 g/mol
InChI Key: SVJKMLBXJJZCHN-UHFFFAOYSA-N
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Description

Mafenide propionate is a sulfonamide-type antimicrobial agent primarily used in the treatment of severe burns. It is a derivative of mafenide, which is known for its ability to reduce bacterial populations in burn tissues and promote healing. This compound is often used topically as an adjunctive therapy to control bacterial infections in burn wounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mafenide propionate involves the reaction of mafenide with propionic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acylation process. The reaction can be summarized as follows:

Mafenide+Propionic AnhydrideMafenide Propionate+Acetic Acid\text{Mafenide} + \text{Propionic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Mafenide+Propionic Anhydride→Mafenide Propionate+Acetic Acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Mafenide propionate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Mafenide propionate has a wide range of scientific research applications:

Mechanism of Action

The precise mechanism of action of mafenide propionate is not fully understood. it is known to reduce the bacterial population in avascular burn tissue, promoting spontaneous healing of deep burns. This compound is believed to inhibit bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid, similar to other sulfonamides .

Comparison with Similar Compounds

Mafenide propionate is compared with other sulfonamide-type antimicrobial agents, such as:

    Sulfadiazine: Another sulfonamide used in burn treatment, but with different pharmacokinetic properties.

    Silver sulfadiazine: Commonly used in burn care, known for its broad-spectrum antimicrobial activity.

    Chloramphenicol: Used for facial burns, whereas this compound is more suitable for non-facial burns.

This compound is unique due to its specific application in burn treatment and its ability to penetrate burn eschar more effectively than some other agents .

Properties

CAS No.

12001-72-8

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

4-(aminomethyl)benzenesulfonamide;propanoic acid

InChI

InChI=1S/C7H10N2O2S.C3H6O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2-3(4)5/h1-4H,5,8H2,(H2,9,10,11);2H2,1H3,(H,4,5)

InChI Key

SVJKMLBXJJZCHN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N

Origin of Product

United States

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